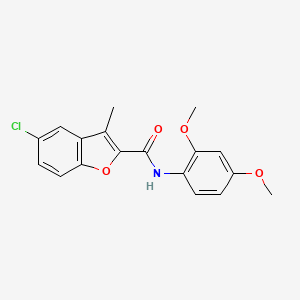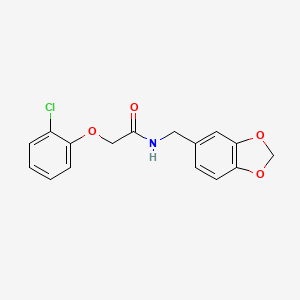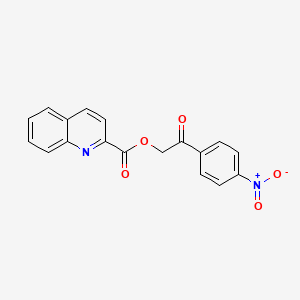![molecular formula C19H17N3O2 B5732687 6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole](/img/structure/B5732687.png)
6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole, also known as ODZ101, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. ODZ101 belongs to the class of oxadiazolo-carbazoles and has been found to possess interesting biological properties, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole is not fully understood, but it is believed to act through the inhibition of the NF-κB signaling pathway. This pathway is involved in the regulation of inflammation and cell survival, and its dysregulation has been implicated in several diseases including cancer and neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been found to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. This compound has neuroprotective effects and has been shown to protect neurons from oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of 6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole is its potent anti-inflammatory and anti-cancer properties, which make it a promising candidate for drug development. However, one limitation is its relatively low solubility in water, which may make it difficult to administer in vivo.
Future Directions
There are several potential future directions for 6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole research. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Another area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.
In conclusion, this compound is a novel compound with promising therapeutic applications. Its potent anti-inflammatory and anti-cancer properties, as well as its neuroprotective effects, make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.
Synthesis Methods
6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole can be synthesized by a multi-step process involving the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and subsequent reduction with sodium borohydride. The resulting product is then reacted with benzyl bromide to obtain this compound.
Scientific Research Applications
6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and anti-cancer properties. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
properties
IUPAC Name |
6-phenylmethoxy-7,8,9,10-tetrahydro-[1,2,5]oxadiazolo[3,4-c]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-2-6-13(7-3-1)12-23-22-16-9-5-4-8-14(16)18-17(22)11-10-15-19(18)21-24-20-15/h1-3,6-7,10-11H,4-5,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUAYYKDLVUIML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2OCC4=CC=CC=C4)C=CC5=NON=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-{[(4-methylphenyl)acetyl]amino}benzoate](/img/structure/B5732617.png)
![3,4-dimethoxy-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5732626.png)
![2-(3-chlorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5732627.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B5732630.png)
![methyl 2-{[5-({[3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxybenzyl]oxy}benzoate](/img/structure/B5732644.png)
![3-methoxy-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5732646.png)

![1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5732666.png)

![1-[(4-ethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5732677.png)

![N-cyclopentyl-2-[(2,8-dimethyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5732703.png)